molecular formula C29H22N4 B610359 Pyridoclax

Pyridoclax

Cat. No.: B610359
M. Wt: 426.5 g/mol
InChI Key: WGGSYXQFYRWBEC-VAWYXSNFSA-N
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Description

Pyridoclax is a promising anticancer drug known for its ability to disrupt protein-protein interactions. This compound acts as an inhibitor of the Mcl-1 protein, which is involved in the regulation of apoptosis, making it a valuable compound in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoclax involves multiple steps, starting with the preparation of oligopyridines. The synthetic route typically includes the formation of pyridine rings followed by functionalization to introduce specific substituents . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridoclax undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Mechanism of Action

Pyridoclax exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its function. Mcl-1 is an anti-apoptotic protein that plays a crucial role in cancer cell survival. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells, leading to their death . The molecular targets and pathways involved include the intrinsic apoptotic pathway, where this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Pyridoclax is unique in its ability to specifically target the Mcl-1 protein. Similar compounds include:

This compound stands out due to its specificity for Mcl-1, making it a valuable addition to the arsenal of anticancer agents targeting apoptosis pathways .

Properties

IUPAC Name

2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGSYXQFYRWBEC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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